molecular formula C13H13ClN2OS B11369255 N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11369255
M. Wt: 280.77 g/mol
InChI Key: AEKWAFHUSCPECD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxylic acid, while reduction may yield N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-methanol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antifungal agent.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2OS/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17)

InChI Key

AEKWAFHUSCPECD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(S2)C)C)Cl

Origin of Product

United States

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